molecular formula C17H18FN3O2S B2801865 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320821-83-6

4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2801865
CAS No.: 2320821-83-6
M. Wt: 347.41
InChI Key: HUBZDIHSRKELEA-UHFFFAOYSA-N
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Description

4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a combination of fluorinated aromatic rings, thiazole, and piperazine moieties

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be explored for its interactions with various biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, it may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Fluorinated Aromatic Intermediate: Starting with 4-fluoro-3-methylbenzaldehyde, a Grignard reaction can be employed to introduce the propanoyl group.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Piperazine Ring Formation: The piperazine ring can be introduced through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Final Coupling: The final step involves coupling the fluorinated aromatic intermediate with the thiazole-piperazine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, converting it to an alcohol.

    Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions, such as using a strong base.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for N-oxidation.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) for reducing carbonyl groups.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like NaH (Sodium hydride).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may act by binding to specific receptors or enzymes, modulating their activity. The fluorinated aromatic ring can enhance binding affinity, while the thiazole and piperazine rings can contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Fluorophenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
  • 4-(3-(4-Methylphenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
  • 4-(3-(4-Chlorophenyl)propanoyl)-1-(thiazol-2-yl)piperazin-2-one

Uniqueness

The presence of both fluorine and methyl groups in the aromatic ring of 4-[3-(4-Fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one can impart unique electronic and steric properties, potentially leading to enhanced biological activity and selectivity compared to similar compounds.

Properties

IUPAC Name

4-[3-(4-fluoro-3-methylphenyl)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-12-10-13(2-4-14(12)18)3-5-15(22)20-7-8-21(16(23)11-20)17-19-6-9-24-17/h2,4,6,9-10H,3,5,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBZDIHSRKELEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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